molecular formula C20H10Br2N2 B12108960 10,13-Dibromodibenzo[a,c]phenazine

10,13-Dibromodibenzo[a,c]phenazine

Cat. No.: B12108960
M. Wt: 438.1 g/mol
InChI Key: NIXXDPUGTYFUMD-UHFFFAOYSA-N
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Description

10,13-Dibromodibenzo[a,c]phenazine is a brominated derivative of dibenzo[a,c]phenazine, a polycyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,13-Dibromodibenzo[a,c]phenazine typically involves the bromination of dibenzo[a,c]phenazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 10,13-Dibromodibenzo[a,c]phenazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

10,13-Dibromodibenzo[a,c]phenazine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 10,13-Dibromodibenzo[a,c]phenazine exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron density distribution, enhancing the compound’s reactivity and interaction with other molecules. This can affect various molecular targets and pathways, particularly in photophysical and electronic applications.

Comparison with Similar Compounds

    Dibenzo[a,c]phenazine: The parent compound without bromine substitution.

    10,13-Dichlorodibenzo[a,c]phenazine: A chlorinated analogue with different electronic properties.

    10,13-Diiododibenzo[a,c]phenazine: An iodinated derivative with unique reactivity.

Uniqueness: 10,13-Dibromodibenzo[a,c]phenazine is unique due to the specific influence of bromine atoms on its electronic properties. This makes it particularly suitable for applications requiring precise control over electron transport and photophysical behavior.

Properties

Molecular Formula

C20H10Br2N2

Molecular Weight

438.1 g/mol

IUPAC Name

10,13-dibromophenanthro[9,10-b]quinoxaline

InChI

InChI=1S/C20H10Br2N2/c21-15-9-10-16(22)20-19(15)23-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18(17)24-20/h1-10H

InChI Key

NIXXDPUGTYFUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5N=C24)Br)Br

Origin of Product

United States

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